4-(4-Methylphenoxy)phenylhydrazine hydrochloride
Description
Properties
IUPAC Name |
[4-(4-methylphenoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-10-2-6-12(7-3-10)16-13-8-4-11(15-14)5-9-13;/h2-9,15H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCVGENJIPOARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375446 | |
| Record name | [4-(4-Methylphenoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108902-83-6 | |
| Record name | [4-(4-Methylphenoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylphenoxy)phenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization of 4-Methylaniline
The synthesis begins with the diazotization of 4-methylaniline, a primary aromatic amine. In this step, 4-methylaniline reacts with sodium nitrite (NaNO₂) in a hydrochloric acid (HCl) medium under controlled低温 conditions (0–5°C) to form the corresponding diazonium salt. The reaction mechanism proceeds as follows:
Key parameters include maintaining temperatures below 5°C to prevent premature decomposition of the diazonium salt and ensuring stoichiometric equivalence of NaNO₂ to avoid residual nitrous acid, which can lead to side reactions.
Reduction to Phenylhydrazine
The diazonium salt undergoes reduction using zinc powder (Zn) in an HCl-rich environment. This step converts the diazonium group (-N₂⁺) into a hydrazine moiety (-NH-NH₂). The reaction is exothermic and requires temperature regulation at 18°C to prevent over-reduction or formation of byproducts:
Zinc acts as a reducing agent, while HCl provides the acidic medium necessary for protonation and stabilization of intermediates.
Coupling with 4-Methylphenol
Following reduction, the hydrazine intermediate reacts with 4-methylphenol in a nucleophilic aromatic substitution reaction. The methylphenoxy group is introduced at the para position of the phenyl ring, facilitated by the electron-donating methyl group, which enhances the phenol's reactivity.
Acid Precipitation and Purification
The final step involves precipitation of the hydrochloride salt by adjusting the pH with sodium hydroxide (NaOH) to 10, followed by crystallization at 5°C. Filtration yields the crude product, which is further purified via recrystallization from ethanol-water mixtures.
Industrial-Scale Optimization
Scalability and Process Parameters
Industrial production scales the above steps while optimizing reagent ratios and reaction times. For example, in a 5L reactor, 600 mL of 37% HCl and 343 g of 35% NaNO₂ aqueous solution are used per 200 g of 4-methylaniline. The table below summarizes critical parameters across different scales:
| Parameter | Lab Scale (1L) | Pilot Scale (5L) | Industrial Scale (10L) |
|---|---|---|---|
| 4-Methylaniline (g) | 50 | 200 | 500 |
| HCl (37%, mL) | 150 | 600 | 1500 |
| NaNO₂ (35%, g) | 85.7 | 343 | 857 |
| Zn (g) | 120 | 195 | 480 |
| Reaction Time (Diazotization) | 1 hour | 1.5 hours | 1.5 hours |
| Yield (Crude Product, g) | 26.9 | 119 | 292 |
Temperature Control Strategies
-
Diazotization : Ice-salt baths maintain temperatures at 2°C to stabilize the diazonium salt.
-
Reduction : Reactions are conducted at 18°C to balance reaction rate and byproduct suppression.
-
Crystallization : Cooling to 5°C ensures high-purity crystal formation.
Critical Analysis of Reaction Conditions
Stoichiometric Ratios and Yield Optimization
Deviations from the recommended 1:1 molar ratio of 4-methylaniline to NaNO₂ reduce yields due to incomplete diazotization. Excess Zn (1.5–2.0 equivalents) ensures complete reduction but requires post-reaction neutralization to avoid residual metal contaminants.
Impurity Mitigation
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, and other polar solvents are commonly used.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
4-(4-Methylphenoxy)phenylhydrazine hydrochloride is widely used as a reagent in organic synthesis. It serves as a precursor for various derivatives and intermediates, facilitating the development of new compounds with potential therapeutic applications. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in chemical reactions.
Research has shown that this compound exhibits several biological activities:
- Cytotoxicity : It demonstrates dose-dependent cytotoxic effects on cancer cell lines, including significant growth inhibition compared to standard chemotherapeutics.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth in vivo.
- Anti-inflammatory Properties : Studies indicate that it suppresses inflammatory responses and modulates immune cell activation and cytokine production.
Medical Applications
The potential therapeutic applications of this compound are being explored, particularly in oncology and immunology. Its derivatives have shown promise for developing new drugs aimed at treating cancer and inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on multiple cancer cell lines (e.g., K-562, MDA-MB-435), demonstrating significant growth inhibition compared to standard chemotherapeutics.
- Inflammatory Model Research : Another study assessed the compound's anti-inflammatory effects in animal models of arthritis, revealing a marked reduction in inflammatory markers.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include derivatives with varying substituents on the phenyl ring (Table 1). These substituents influence molecular weight, polarity, and reactivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type |
|---|---|---|---|---|
| 4-Methylphenylhydrazine hydrochloride | 637-60-5 | C₇H₁₀ClN₂ | 172.62 | Para-methyl |
| 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 | C₇H₁₁ClN₂O | 174.63 | Para-methoxy |
| 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 | C₆H₇Cl₂N₂ | 193.05 | Para-chloro |
| 4-Fluorophenylhydrazine hydrochloride | 823-85-8 | C₆H₇ClFN₂ | 177.59 | Para-fluoro |
| 3-(Trifluoromethyl)phenylhydrazine HCl | 3107-33-3 | C₇H₇F₃N₂·HCl | 212.60 | Meta-trifluoromethyl |
Key Observations:
- Electron-Donating Groups (e.g., methyl, methoxy): Enhance stability and reduce acidity compared to unsubstituted phenylhydrazine hydrochloride.
- Electron-Withdrawing Groups (e.g., chloro, trifluoromethyl): Increase acidity and reactivity, accelerating condensation reactions but reducing stability under basic conditions .
Biological Activity
4-(4-Methylphenoxy)phenylhydrazine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClNO
- CAS Number : 108902-83-6
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in polar solvents such as water and ethanol
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Key findings include:
- Cytotoxicity : The compound demonstrates dose-dependent cytotoxic effects on various cancer cell lines, including leukemia and melanoma. In vitro studies report IC values indicating effective inhibition of cell proliferation ( ).
- Apoptosis Induction : It triggers apoptosis pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins ().
- In Vivo Studies : Animal model studies have shown reduced tumor growth and metastasis when treated with this compound, suggesting its potential as a therapeutic agent ( ).
2. Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects:
- Reduced Inflammation : It suppresses inflammatory responses in various models, indicating potential use in treating inflammatory diseases ( ).
- Modulation of Immune Cells : The compound affects immune cell activation and cytokine production, suggesting it may play a role in immune regulation ().
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell survival and proliferation.
- Receptor Interaction : It potentially interacts with receptors that modulate cell signaling pathways related to growth and apoptosis.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique properties and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methoxyphenylhydrazine | Contains methoxy instead of methyl | Exhibits different reactivity patterns |
| Phenylhydrazine | Basic phenyl group without substitution | More reactive but less selective |
| 4-Aminophenylhydrazine | Contains an amino group | Potentially more polar, affecting solubility |
| 3-(4-Methylphenoxy)aniline | Aniline structure with methyl substitution | Different biological activity profile |
This comparison highlights the unique combination of functional groups in this compound that enhances its reactivity and biological activity compared to similar compounds.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on multiple cancer cell lines (e.g., K-562, MDA-MB-435), demonstrating significant growth inhibition compared to standard chemotherapeutics ( ).
- Inflammatory Model Research : Another study assessed the compound's anti-inflammatory effects in animal models of arthritis, revealing a marked reduction in inflammatory markers ().
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4-Methylphenoxy)phenylhydrazine hydrochloride, and what are the critical parameters to monitor during synthesis?
- Methodology : The compound is typically synthesized via diazotization of aniline derivatives followed by reduction and acid precipitation. For example, phenylhydrazine hydrochloride derivatives are often prepared by reacting aniline with nitrous acid (HNO₂) to form diazonium salts, which are then reduced using agents like sodium sulfite (Na₂SO₃) and treated with hydrochloric acid . Key parameters include temperature control (<5°C during diazotization to prevent side reactions) and stoichiometric ratios of reagents to minimize byproducts.
Q. How can this compound be quantified in solution, and what analytical techniques are validated for this purpose?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used. A validated NIOSH method (3518) employs a C18 column and a mobile phase of 0.1 M HCl with phosphomolybdic acid (PMA) as a derivatizing agent to enhance detection sensitivity . Calibration curves using phenylhydrazine hydrochloride stock solutions (0.1–10 µg/mL) show linearity (R² > 0.995) with a limit of detection (LOD) of 0.05 µg/mL .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodology : The compound is corrosive and reacts violently with strong bases (e.g., NaOH), alkali metals (e.g., Na), and oxidizers (e.g., Cl₂). Storage requires airtight containers in cool, ventilated areas away from ignition sources. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and fume hoods for weighing. Spills must be neutralized with dilute acetic acid (5%) before disposal .
Advanced Research Questions
Q. How does the electron-donating 4-methylphenoxy group influence the reactivity of phenylhydrazine hydrochloride in Fischer indole synthesis?
- Methodology : The 4-methylphenoxy substituent enhances electrophilicity at the hydrazine nitrogen, facilitating cyclization with ketones or aldehydes. For example, microwave-assisted reactions (150°C, 15 minutes) with butanone yield 2,3-dimethylindole derivatives in >90% efficiency. Kinetic studies show rate acceleration compared to unsubstituted phenylhydrazine due to improved resonance stabilization of intermediates .
Q. What experimental strategies can mitigate the toxicity of this compound while maintaining its therapeutic efficacy in polycythemia vera models?
- Methodology : Dose optimization using in vivo murine models (e.g., C57BL/6 mice) involves monitoring hemoglobin levels and liver enzymes (ALT/AST) to balance erythrocyte suppression with hepatotoxicity. Subcutaneous administration (5–10 mg/kg) reduces systemic exposure compared to oral dosing, lowering risks of hemolytic anemia . Concurrent use of antioxidants (e.g., N-acetylcysteine) may attenuate oxidative DNA damage linked to phenylhydrazine derivatives .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodology : Stability studies using accelerated degradation protocols (40°C/75% RH) across pH 1–13 reveal hydrolysis of the hydrazine moiety at pH > 10. Buffer systems (e.g., phosphate buffer pH 7.4) are optimal for long-term storage. Conflicting reports on thermal decomposition (e.g., 250°C vs. 200°C) may arise from impurities; purity analysis via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) is recommended .
Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s binding to heme proteins (e.g., hemoglobin). Molecular docking (AutoDock Vina) identifies preferential binding at the β-globin subunit’s hydrophobic pocket, correlating with in vitro hemolysis assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
